molecular formula C17H17BrN4O3 B11605488 1-(4-bromobenzyl)-3,7-dimethyl-8-(prop-2-en-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione

1-(4-bromobenzyl)-3,7-dimethyl-8-(prop-2-en-1-yloxy)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11605488
M. Wt: 405.2 g/mol
InChI Key: LCPUQDFCECAMGN-UHFFFAOYSA-N
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Description

1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-EN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines a bromophenyl group, a dimethyl group, and a prop-2-en-1-yloxy group attached to a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-EN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of a phenylmethyl compound, followed by alkylation and cyclization reactions to form the purine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-EN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent, such as dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-EN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-EN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the purine core can interact with nucleotide-binding sites. The prop-2-en-1-yloxy group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-EN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: can be compared with other purine derivatives, such as:

Uniqueness

The presence of the bromophenyl group in 1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-EN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE imparts unique properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H17BrN4O3

Molecular Weight

405.2 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-3,7-dimethyl-8-prop-2-enoxypurine-2,6-dione

InChI

InChI=1S/C17H17BrN4O3/c1-4-9-25-16-19-14-13(20(16)2)15(23)22(17(24)21(14)3)10-11-5-7-12(18)8-6-11/h4-8H,1,9-10H2,2-3H3

InChI Key

LCPUQDFCECAMGN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1OCC=C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Br)C

Origin of Product

United States

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